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Compound of Interest

Compound Name: L-Alanine-13C3,15N

Cat. No.: B1602607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Alanine-
13C3,15N in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Uniform isotopic

labeling with 13C and 15N is a cornerstone of modern NMR, enabling detailed studies of

protein structure, dynamics, and interactions. L-Alanine, with its methyl group often located in

hydrophobic cores, serves as a sensitive probe for investigating these molecular properties.

This guide details experimental protocols, data presentation, and workflows for leveraging L-
Alanine-13C3,15N in biomolecular research.

Core Applications in Biomolecular NMR
L-Alanine fully labeled with 13C and 15N is a versatile tool in biomolecular NMR, with primary

applications in:

Protein Structure Determination: The additional 13C dimension in triple-resonance NMR

experiments (e.g., HNCA, HNCO, HNCACB) is essential for resolving spectral overlap and

achieving complete backbone and side-chain resonance assignments, which are

fundamental for determining the three-dimensional structure of proteins.[1]

Protein Dynamics and Folding: The methyl group of alanine is an excellent probe for

studying protein dynamics over a wide range of timescales.[2] NMR relaxation experiments

on 13C-labeled methyl groups provide insights into conformational changes, protein folding,

and intermolecular interactions.
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Metabolic Flux Analysis (MFA): In the field of metabolomics, 13C-labeled metabolites,

including alanine, are used to trace the flow of atoms through metabolic pathways.[3][4] This

allows for the quantification of metabolic fluxes, providing a detailed understanding of cellular

metabolism in various physiological and pathological states.

Drug Discovery and Development: NMR-based screening techniques that monitor changes

in the chemical shifts of 15N and 13C-labeled proteins upon ligand binding are instrumental

in drug discovery. These methods can identify binding partners and characterize their

interaction sites on the protein.

Experimental Protocols
Protein Expression and Isotopic Labeling in E. coli
The overexpression of proteins in Escherichia coli is the most common and cost-effective

method for isotopic labeling.[5]

Objective: To achieve high-level incorporation of 13C and 15N from labeled precursors into the

target protein.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the

protein of interest.

Minimal medium (e.g., M9) prepared with H2O for proteins <20 kDa or D2O for larger

proteins.[2]

[U-13C]-glucose as the sole carbon source.

[U-15N]-ammonium chloride (NH4Cl) as the sole nitrogen source.

L-Alanine-13C3,15N (if specific labeling is desired over uniform labeling).

Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

Antibiotics for plasmid selection.
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Protocol:

Preculture: Inoculate a small volume of sterile Luria-Bertani (LB) medium containing the

appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C

with shaking.

Main Culture Inoculation: The next day, inoculate a larger volume of minimal medium

containing [U-15N]-NH4Cl and [U-13C]-glucose with the overnight preculture. The starting

optical density at 600 nm (OD600) should be around 0.05-0.1.

Cell Growth: Grow the cells at 37°C with vigorous shaking. Monitor the cell growth by

measuring the OD600.

Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a

final concentration of 0.5-1 mM. For optimal incorporation and protein folding, it is often

beneficial to reduce the temperature to 18-25°C for induction.

Harvesting: Continue to grow the cells for an additional 4-16 hours post-induction. Harvest

the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Verification of Labeling: The incorporation efficiency of 13C and 15N can be verified by mass

spectrometry. Greater than 97% incorporation is typically desired.[1]

Quantitative Data for Labeling:

Parameter Typical Value Reference

[U-13C]-Glucose

Concentration
2 g/L [6]

[U-15N]-NH4Cl Concentration 1 g/L [6]

Induction OD600 0.6 - 0.8 General Protocol

IPTG Concentration 0.5 - 1 mM General Protocol

Post-induction Temperature 18 - 25 °C General Protocol

Labeling Incorporation > 97% [1]
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NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.

Objective: To prepare a stable, concentrated, and homogeneous protein sample in a suitable

NMR buffer.

Materials:

Purified, isotopically labeled protein.

NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

Deuterium oxide (D2O).

NMR tubes (high-quality, clean, and dry).[7]

Protocol:

Protein Concentration: Concentrate the purified protein to a typical concentration of 0.1 - 1

mM for solution NMR.[1][8]

Buffer Exchange: Exchange the protein into the final NMR buffer. This can be done using

dialysis, size-exclusion chromatography, or repeated concentration and dilution with a

centrifugal filter device.

Addition of D2O: Add D2O to the final sample to a concentration of 5-10% (v/v) to provide a

lock signal for the NMR spectrometer.

Sample Filtration: Filter the final sample through a 0.22 µm filter to remove any precipitates

or aggregates.[7]

Transfer to NMR Tube: Carefully transfer the filtered sample into a clean NMR tube, ensuring

a sample volume height of at least 4.5 cm for proper shimming.[9]

Quantitative Data for NMR Sample Preparation:
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Parameter Typical Value Reference

Protein Concentration 0.1 - 1 mM [1][8]

D2O Concentration 5 - 10% (v/v) [1]

Sample Volume ~500 µL [8]

Key NMR Experiments and Data Acquisition
Methyl-TROSY for Large Proteins
The Transverse Relaxation-Optimized Spectroscopy (TROSY) effect is particularly beneficial

for studying large proteins, as it leads to narrower linewidths and improved spectral sensitivity.

Alanine methyl groups are excellent probes for methyl-TROSY experiments.[10][11]

Objective: To acquire high-resolution 1H-13C correlation spectra of alanine methyl groups in

large proteins.

NMR Pulse Sequence: 1H-13C HMQC-based methyl-TROSY.

Typical Acquisition Parameters:

Parameter Value

Spectrometer Frequency ≥ 600 MHz

Temperature 298 K

Number of Scans 16-64

Relaxation Delay 1.5 s

Acquisition Time (1H) 64 ms

Acquisition Time (13C) 142 ms

(Parameters adapted from studies on large protein complexes)[9]

Relaxation Dispersion for Protein Dynamics
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NMR relaxation dispersion experiments can probe conformational exchange processes on the

microsecond to millisecond timescale.

Objective: To measure the exchange rates and populations of different conformational states of

a protein.

NMR Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) based relaxation dispersion

experiments.

Data Analysis: The relaxation dispersion profiles (R2,eff vs. νCPMG) are fitted to appropriate

models (e.g., two-site exchange model) to extract kinetic and thermodynamic parameters.

Metabolic Flux Analysis (MFA)
Objective: To quantify the rates of metabolic reactions in a biological system.

Workflow:

Isotope Labeling Experiment: Culture cells in a medium containing a 13C-labeled substrate,

such as [U-13C]-glucose or specifically labeled L-Alanine.

Sample Quenching and Extraction: Rapidly quench metabolic activity and extract

intracellular metabolites.

Measurement of Labeling Patterns: Analyze the mass isotopomer distributions of

metabolites, often proteinogenic amino acids after hydrolysis, using Gas Chromatography-

Mass Spectrometry (GC-MS) or NMR.[3][4]

Flux Estimation: Use a computational model of the metabolic network to estimate the

intracellular fluxes that best reproduce the experimentally measured labeling patterns.[1]

Quantitative Data from a Hypothetical 13C-MFA Experiment:
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Metabolic Flux Relative Flux Value

Glycolysis 100

Pentose Phosphate Pathway 30 ± 5

TCA Cycle 80 ± 7

Anaplerotic Reactions 15 ± 3

Visualizations
Signaling Pathways and Experimental Workflows
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Protein Isotopic Labeling and Sample Preparation Workflow.
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General Workflow for 13C-Metabolic Flux Analysis.
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Logical application of Methyl-TROSY for large proteins.

Conclusion
L-Alanine-13C3,15N is an invaluable tool for biomolecular NMR, providing critical information

for protein structure determination, dynamics studies, and metabolic flux analysis. The

protocols and workflows outlined in this guide offer a framework for researchers to effectively

utilize this isotopically labeled amino acid in their studies. The continued development of NMR

methodologies, coupled with advanced isotopic labeling strategies, will undoubtedly further

expand the applications of L-Alanine-13C3,15N in addressing complex biological questions

and advancing drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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